Mavodelpar
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Overview
Description
Mavodelpar is a selective peroxisome proliferator-activated receptor delta agonist. This compound regulates the transcription of genes involved in mitochondrial metabolism, particularly those related to fatty acid oxidation and glucose homeostasis. It is primarily being investigated for its potential in treating primary mitochondrial myopathies, which are rare genetic disorders that affect oxidative phosphorylation in skeletal muscles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mavodelpar involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the compound. The process involves large-scale synthesis using optimized reaction conditions, purification steps such as crystallization or chromatography, and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Mavodelpar undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Mavodelpar has several scientific research applications, including:
Chemistry: Used as a model compound to study peroxisome proliferator-activated receptor delta agonists.
Biology: Investigated for its role in regulating mitochondrial metabolism and energy production.
Medicine: Being developed as a potential treatment for primary mitochondrial myopathies and other metabolic disorders.
Industry: Potential applications in the development of new therapeutic agents and metabolic modulators
Mechanism of Action
Mavodelpar exerts its effects by activating peroxisome proliferator-activated receptor delta, a nuclear transcription factor. This activation leads to the increased transcription of genes involved in mitochondrial biogenesis, fatty acid oxidation, and energy production in the form of adenosine triphosphate. The compound enhances fatty acid oxidation and mitochondrial function, thereby improving cellular energy metabolism .
Comparison with Similar Compounds
Similar Compounds
GW501516: Another peroxisome proliferator-activated receptor delta agonist with similar effects on mitochondrial metabolism.
Telmisartan: A partial agonist of peroxisome proliferator-activated receptor delta, primarily used as an antihypertensive agent.
Elafibranor: A dual agonist of peroxisome proliferator-activated receptor alpha and delta, investigated for its potential in treating metabolic disorders.
Uniqueness
Mavodelpar is unique due to its high selectivity and potency as a peroxisome proliferator-activated receptor delta agonist. This specificity allows for targeted regulation of mitochondrial metabolism, making it a promising candidate for treating primary mitochondrial myopathies and other related disorders .
Properties
CAS No. |
1604815-32-8 |
---|---|
Molecular Formula |
C31H29FNNaO5 |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
sodium;2-[4-[(E)-3-(4-fluorophenyl)-3-[4-(3-morpholin-4-ylprop-1-ynyl)phenyl]prop-2-enoxy]-2-methylphenoxy]acetate |
InChI |
InChI=1S/C31H30FNO5.Na/c1-23-21-28(12-13-30(23)38-22-31(34)35)37-18-14-29(26-8-10-27(32)11-9-26)25-6-4-24(5-7-25)3-2-15-33-16-19-36-20-17-33;/h4-14,21H,15-20,22H2,1H3,(H,34,35);/q;+1/p-1/b29-14+; |
InChI Key |
FDJYWCAHISUZAI-MAOGHAJMSA-M |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC/C=C(\C2=CC=C(C=C2)C#CCN3CCOCC3)/C4=CC=C(C=C4)F)OCC(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C(C2=CC=C(C=C2)C#CCN3CCOCC3)C4=CC=C(C=C4)F)OCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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